![molecular formula C9H8N2O2S B185663 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-26-9](/img/structure/B185663.png)
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol (MPODT) is a novel organosulfur compound that has been studied for its potential applications in scientific research. MPODT has a unique chemical structure that makes it a versatile compound for use in various laboratory experiments. MPODT is a sulfur-containing heterocyclic compound that can be synthesized in the laboratory. It is an important compound for scientific research due to its potential applications in the fields of chemistry, biochemistry, pharmacology, and medicine.
Safety and Hazards
Future Directions
Future research could focus on defining a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15, as suggested by a study on related compounds . Further studies could also explore the synthesis, characterization, and potential applications of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
It’s suggested that similar compounds inhibit their targets in a substrate-specific manner . This could mean that the compound interacts with its target, altering its function and leading to changes in the cellular processes that the target is involved in .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . Inhibition of ALOX15 could potentially affect these metabolic pathways and their downstream effects .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion . These properties can significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit antitumor activity . This suggests that 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol could potentially have similar effects.
properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHZJAXROLHKEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350580 |
Source
|
Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
23766-26-9 |
Source
|
Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes the S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol potentially interesting for antibacterial drug development?
A1: The research paper ["S‐Substituted Oxadiazoles: A Multi‐Faceted Approach to Synthesis, Enzyme Inhibition, and Antibacterial Properties" []] investigated a series of S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol for their antibacterial activity. The study found that these derivatives demonstrated promising inhibitory activity against both Gram-negative and Gram-positive bacteria, including strains like P. aeruginosa, E. coli, K. pneumoniae, S. typhi, S. aureus, and B. subtilis []. Notably, some derivatives showed high selectivity and potency against S. typhi []. This selective activity against specific bacterial strains makes these derivatives particularly interesting for further exploration as potential antibacterial agents.
Q2: How do the S-substituted derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol compare to existing antibacterial drugs in terms of efficacy?
A2: The study compared the antibacterial activity of the synthesized derivatives to ciprofloxacin, a commonly used broad-spectrum antibiotic []. While the research indicated potent inhibitory activity of the derivatives against the tested bacterial strains, direct comparisons of efficacy are difficult to establish without further investigation into factors like minimum inhibitory concentrations (MIC) and in vivo studies []. Further research is needed to determine if these derivatives offer advantages over existing antibiotics in terms of efficacy, spectrum of activity, or resistance development.
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